

5-Fluoro-2-nitroanisole: A Technical Review of a Key Synthetic Intermediate

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Compound of Interest

Compound Name: 5-Fluoro-2-nitroanisole

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Introduction

5-Fluoro-2-nitroanisole, also known by its IUPAC name 4-fluoro-2-methoxy-1-nitrobenzene, is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its strategic placement of a fluorine atom, a nitro group, and a methoxy group on a benzene ring imparts unique reactivity, making it a valuable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive review of the available literature on **5-fluoro-2-nitroanisole**, focusing on its synthesis, chemical properties, and applications, particularly in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

While detailed experimental spectroscopic data with peak assignments are not readily available in publicly accessible literature, the fundamental physicochemical properties of **5-fluoro-2-nitroanisole** have been reported.

Property	Value	Reference
CAS Number	448-19-1	[1]
Molecular Formula	C ₇ H ₆ FNO ₃	[1]
Molecular Weight	171.13 g/mol	[1]
Appearance	White to pale yellow powder/crystal	
Melting Point	49-51 °C	
Boiling Point	272 °C (lit.)	[2]
Purity	>98.0% (GC)	

Synthesis of 5-Fluoro-2-nitroanisole

Several synthetic routes to **5-fluoro-2-nitroanisole** have been described in the literature, offering flexibility in starting materials and reaction conditions. Two primary methods are highlighted below.

Method 1: Methylation of 5-Fluoro-2-nitrophenol

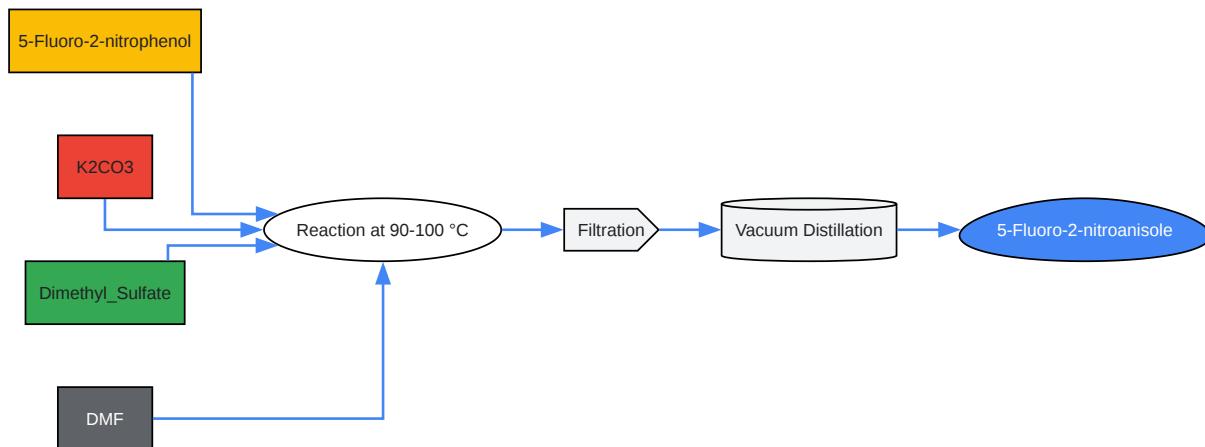
A common and high-yielding method involves the methylation of 5-fluoro-2-nitrophenol.

Experimental Protocol:

In a 5-liter four-necked flask, 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate are added. The mixture is heated to 60 °C. Dimethyl sulfate (424 g, 3.36 mol) is then added dropwise over a period of 2-3 hours. After the addition is complete, the reaction temperature is raised to 90-100 °C and maintained for 5-6 hours. The reaction progress is monitored by gas chromatography (GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%.[\[2\]](#)

Upon completion, the reaction mixture is cooled to 50 °C, leading to the precipitation of monomethyl potassium sulfate. The precipitate is filtered off, and the filtrate is subjected to vacuum distillation to recover the DMF. This process yields **5-fluoro-2-nitroanisole** as a yellow

oily liquid. A reported yield for this method is 94.1% with a purity of 99.5% as determined by GC.[2]



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Synthesis of **5-Fluoro-2-nitroanisole** via Methylation.

Method 2: Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene

Another synthetic approach utilizes 2,4-difluoronitrobenzene as the starting material.

Experimental Protocol:

To a clean and dry round bottom flask, 500 ml of toluene and 500 g of 2,4-difluoronitrobenzene are added. The reaction mixture is cooled to 0 °C, and 100 ml of methanol is slowly added. Subsequently, 353 g of potassium tert-butoxide is added in portions at 0 °C. The reaction is stirred at 0 °C for 15-30 minutes, then the temperature is raised to 20 °C and stirring is continued for 4 hours.[3]

The reaction is quenched by adding 1500 ml of water. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water

and then with a brine solution. After drying over sodium sulfate, the solvent is removed under vacuum. The residue is treated with 1000 ml of petroleum ether and cooled to below 10 °C to induce crystallization. The solid product is filtered, washed with petroleum ether, and dried at 50-60 °C for 3-5 hours. This method has a reported yield of 87.38%.^[3]

Spectroscopic Characterization

A comprehensive set of experimentally determined spectroscopic data with detailed peak assignments for **5-fluoro-2-nitroanisole** is not readily available in the surveyed literature. However, based on the known structure and the general principles of spectroscopy, the expected spectral features can be predicted.

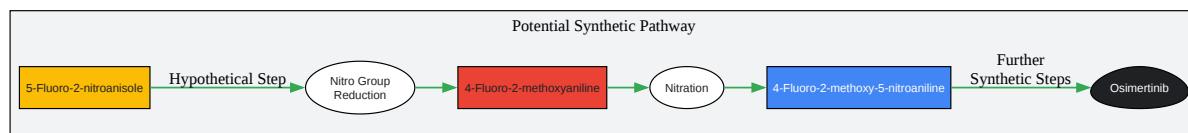
- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons (a singlet) and the three aromatic protons. The aromatic signals would exhibit complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom.
- ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and the electron-withdrawing nitro group would show characteristic chemical shifts and C-F coupling.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the nitro group (N-O stretching) typically found around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). Other significant peaks would include those for aromatic C-H and C=C stretching, as well as C-O and C-F stretching vibrations.
- Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 171.13. Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and other characteristic fragments.

Applications in Organic Synthesis

5-Fluoro-2-nitroanisole is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Precursor to Pharmaceutical Intermediates

A significant application of **5-fluoro-2-nitroanisole** is its potential role as a precursor to key pharmaceutical intermediates. For instance, the structurally related compound, 4-fluoro-2-methoxy-5-nitroaniline, is a known intermediate in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The synthesis of this aniline derivative often starts from 4-fluoro-2-methoxyaniline, which is then nitrated. **5-Fluoro-2-nitroanisole** could potentially be converted to this aniline intermediate through a reduction of the nitro group.



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Logical relationship of **5-Fluoro-2-nitroanisole** to a key pharmaceutical intermediate.

Role in Agrochemical Synthesis

The presence of both a fluorine atom and a nitro group makes **5-fluoro-2-nitroanisole** an attractive starting material for the synthesis of novel agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, which are desirable properties for pesticides and herbicides. While specific commercial agrochemicals derived directly from **5-fluoro-2-nitroanisole** are not widely documented in the available literature, its structural motifs are common in a variety of active agrochemical ingredients.

Intermediate for Heterocyclic Synthesis

The reactivity of the aromatic ring, activated by the nitro group and influenced by the fluorine and methoxy substituents, allows for various nucleophilic and electrophilic substitution reactions. This makes **5-fluoro-2-nitroanisole** a potential precursor for the synthesis of a range of fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry. For example, it is suggested as a reagent in the synthetic preparation of imidazopyridines as inhibitors of insulin-like growth factor-1 receptor.^[2]

Conclusion

5-Fluoro-2-nitroanisole is a valuable and versatile chemical intermediate with established synthetic routes and important applications in the development of pharmaceuticals and agrochemicals. While a comprehensive public database of its detailed spectroscopic properties is currently lacking, its physicochemical characteristics and reactivity patterns are well-understood. The continued exploration of this compound's synthetic utility is expected to lead to the discovery of new and potent bioactive molecules. Further research and publication of detailed experimental and spectral data would be highly beneficial to the scientific community.

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References

- 1. 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-2-nitroanisole | 448-19-1 [chemicalbook.com]
- 3. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
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